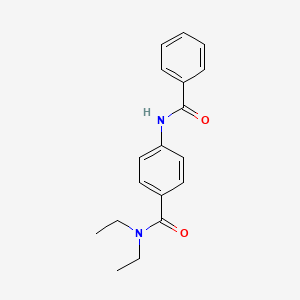
N-(2,5-dimethylphenyl)-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N'-(2-methoxyphenyl)thiourea, also known as DMPT, is a chemical compound that has been studied extensively for its potential applications in various fields of research. DMPT is a thiourea derivative that has been found to have a range of biochemical and physiological effects, making it an interesting molecule for scientific investigation.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to act on the central nervous system by increasing the release of certain neurotransmitters, such as dopamine and serotonin. This may contribute to its effects on feed intake and growth performance in livestock, as well as its potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing feed intake and growth performance in livestock, reducing greenhouse gas emissions from livestock manure, and potentially acting as an anti-cancer agent. It has also been shown to have effects on the central nervous system, including increasing activity in certain areas of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-dimethylphenyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its ability to increase feed intake and growth performance in livestock, making it a useful tool for studying these aspects of animal physiology. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are a number of potential future directions for research on N-(2,5-dimethylphenyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential as an anti-cancer agent, and further studies could investigate its effects on different types of cancer cells. Additionally, more research could be done on its effects on the central nervous system, including its potential as a treatment for neurological disorders. Finally, there is potential for further investigation into its use as a feed additive in livestock, including studies on its long-term effects and optimal dosage levels.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-N'-(2-methoxyphenyl)thiourea can be synthesized through a number of different methods, including the reaction of 2,5-dimethylaniline with 2-methoxybenzoyl isothiocyanate in the presence of a base. This results in the formation of this compound as a white crystalline solid, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N'-(2-methoxyphenyl)thiourea has been studied in a variety of research fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to increase feed intake and improve growth performance in livestock, making it a potential feed additive. In medicine, this compound has been investigated for its potential as an anti-cancer agent, as well as for its effects on the central nervous system. In environmental science, this compound has been studied for its ability to reduce greenhouse gas emissions from livestock manure.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-8-9-12(2)14(10-11)18-16(20)17-13-6-4-5-7-15(13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGWNPMRZCBOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)

![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)

![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)

![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)